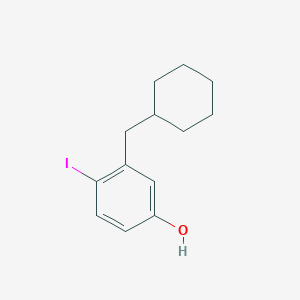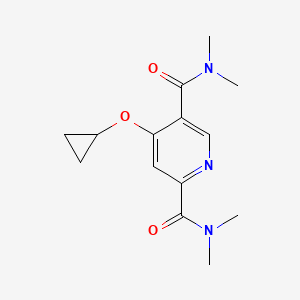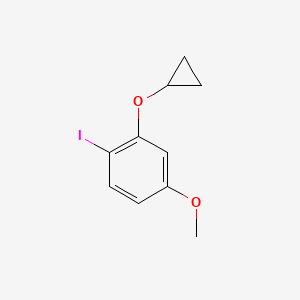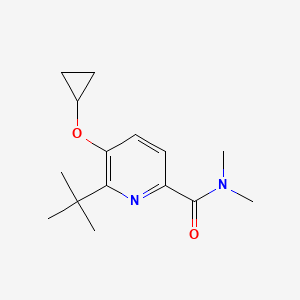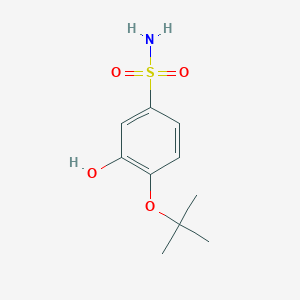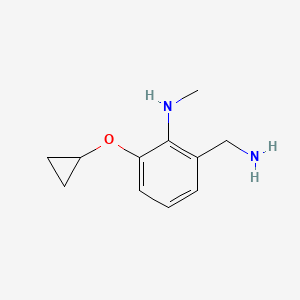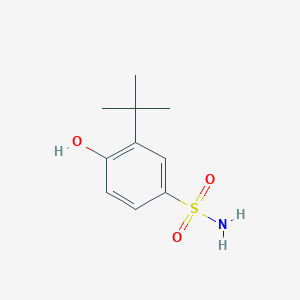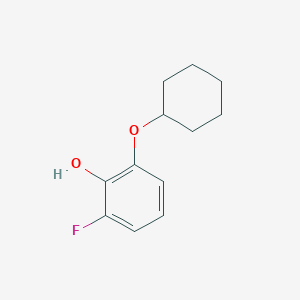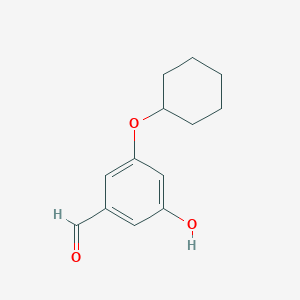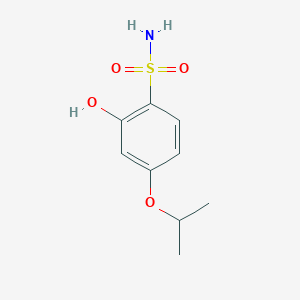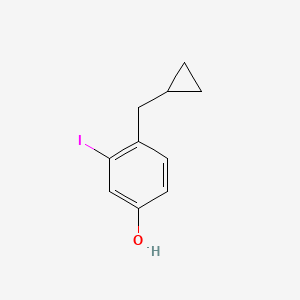
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with cyclopropyl alcohol in the presence of a base . The reaction conditions often include the use of solvents such as methanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
科学的研究の応用
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-4-amine: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Cyclopropoxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclopropoxy group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C10H11F3N2O |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H11F3N2O/c1-14-8-4-7(16-6-2-3-6)5-15-9(8)10(11,12)13/h4-6,14H,2-3H2,1H3 |
InChIキー |
REVNOTLVCUGLLB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=CC(=C1)OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


